molecular formula C10H9NO3 B15423513 1-Nitro-4-phenylbut-3-en-2-one CAS No. 103264-16-0

1-Nitro-4-phenylbut-3-en-2-one

Cat. No.: B15423513
CAS No.: 103264-16-0
M. Wt: 191.18 g/mol
InChI Key: XKRVGTFBYDFZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-4-phenylbut-3-en-2-one is a synthetic organic compound belonging to the phenylbutenone class. It features a conjugated system with a phenyl ring, a nitro substituent, and an enone functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the design and synthesis of novel molecular structures, particularly in developing pharmacologically active molecules. Its structure is analogous to trans-Benzylideneacetone, a metabolite from the gram-negative entomopathogenic bacterium Xenorhabdus nematophila that has been identified as an inhibitor of phospholipase A2 (PLA2) and exhibits immunosuppressant properties . The nitro group on the phenyl ring can serve as a handle for further chemical modifications, such as reduction to an aniline, facilitating the exploration of structure-activity relationships. This product is intended for use as a research chemical in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

103264-16-0

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-nitro-4-phenylbut-3-en-2-one

InChI

InChI=1S/C10H9NO3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

XKRVGTFBYDFZHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 Nitro 4 Phenylbut 3 En 2 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orgyoutube.com For 1-Nitro-4-phenylbut-3-en-2-one, the primary disconnection points are the carbon-carbon bonds that form the backbone of the molecule.

A key disconnection strategy for α,β-unsaturated ketones, or enones, involves breaking the double bond, which often points to an aldol-type condensation or a Wittig reaction as the forward synthetic step. youtube.com In the case of this compound, this disconnection leads to two primary synthons: a nitromethane (B149229) anion equivalent and a phenyl-substituted carbonyl compound.

Another logical disconnection is at the C2-C3 bond, suggesting a Michael addition of a nitroalkane to an appropriate acceptor. This approach considers the nitro group as a precursor to other functionalities, a common strategy in organic synthesis. youtube.com

Conventional Synthetic Routes to Nitro-Enones

Modified Henry Reactions and Nitroaldol Condensations

The Henry reaction, or nitroaldol reaction, is a classic method for forming carbon-carbon bonds between a nitroalkane and a carbonyl compound in the presence of a base. wikipedia.org This reaction produces a β-nitro alcohol, which can then be dehydrated to yield a nitroalkene. wikipedia.orgorganic-chemistry.org

To synthesize this compound, a modified Henry reaction can be employed. The general scheme involves the reaction of nitromethane with benzaldehyde (B42025). The resulting β-nitro alcohol can subsequently be oxidized and dehydrated to form the target enone.

A crucial aspect of the Henry reaction is controlling the reaction conditions to favor either the β-nitro alcohol or the nitroalkene. organic-chemistry.org The use of specific bases and reaction temperatures can influence the outcome. For instance, stronger bases and higher temperatures tend to promote the elimination of water to form the nitroalkene. mdpi.com

Approaches Involving Nitroalkene Precursors

An alternative strategy involves the use of a pre-formed nitroalkene. Conjugated nitroalkenes are highly activated and readily undergo reduction and other transformations. nih.govnih.gov In this approach, a suitable nitroalkene can be reacted with a nucleophile to construct the carbon skeleton of the target molecule.

For the synthesis of this compound, a potential route could involve the reaction of a phenyl-substituted nitroalkene with an appropriate acetyl equivalent. The versatility of the nitro group allows for its subsequent conversion to other functional groups if needed. wikipedia.org

Catalytic and Asymmetric Synthesis Strategies

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both organocatalysis and metal-catalysis have been applied to the synthesis of nitro compounds and their derivatives.

Organocatalytic Approaches to this compound and Derivatives

Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.com Chiral organocatalysts can be used to control the stereochemical outcome of reactions, leading to the formation of enantioenriched products.

In the context of the Henry reaction, various organocatalysts, such as chiral amines and thioureas, have been developed to achieve high enantioselectivity. mdpi.com These catalysts activate the reactants through the formation of non-covalent interactions, such as hydrogen bonds, to direct the approach of the nucleophile to the electrophile. mdpi.com While direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalytic nitroaldol reactions can be applied to its synthesis or the synthesis of its chiral derivatives. mdpi.com

Metal-Catalyzed Transformations for Stereoselective Synthesis

Metal-catalyzed reactions offer another avenue for the stereoselective synthesis of complex molecules. Copper(I) and other transition metals have been shown to catalyze the Henry reaction with high levels of diastereo- and enantioselectivity. organic-chemistry.org Chiral ligands are used to create a chiral environment around the metal center, which in turn controls the stereochemical course of the reaction.

For the synthesis of this compound, a metal-catalyzed approach could offer advantages in terms of reaction rates and stereocontrol. For example, a copper(I) complex with a chiral diamine ligand could be used to catalyze the addition of a nitroalkane to cinnamaldehyde, a precursor to the target molecule. organic-chemistry.org

Ene-reductases, a class of enzymes, are also utilized in the asymmetric reduction of α,β-unsaturated compounds, including nitroalkenes and enones. nih.govacs.org These biocatalysts can provide high enantioselectivity under mild reaction conditions. acs.org While this is a reductive process, it highlights the potential of catalytic methods in manipulating the functional groups present in and around the target molecule.

Optimization of Reaction Parameters and Process Efficiency

The optimization of the synthesis of this compound and related nitrochalcones is a key area of research, focusing on enhancing reaction efficiency and product purity. Key parameters that are manipulated include the choice of solvent, catalyst, and reaction conditions such as temperature and reaction time.

The choice of solvent plays a critical role in the Claisen-Schmidt condensation, influencing both the reaction rate and the yield of the desired product. Traditional syntheses often employ protic polar solvents like ethanol (B145695) or methanol. mdpi.com These solvents are effective at dissolving the reactants and the base catalyst, typically sodium or potassium hydroxide (B78521). ekb.eg

Recent advancements have explored more environmentally friendly approaches, including the use of solvent-free conditions. niscpr.res.infrontiersin.org These methods, often employing solid catalysts and techniques like grinding, can lead to higher yields and reduced reaction times by increasing the concentration of reactants. niscpr.res.inresearchgate.net The use of ultrasound has also been shown to accelerate the reaction and improve efficiency in solvent systems like cyclohexane-methanol. researchgate.netresearchgate.net

The kinetics of chalcone (B49325) synthesis are influenced by the electronic nature of the substituents on the aromatic rings. The presence of an electron-withdrawing group, such as the nitro group in this compound, can impact the reactivity of the starting materials. An electron-withdrawing group on the acetophenone (B1666503) moiety can increase the acidity of the α-protons, facilitating enolate formation and potentially increasing the reaction rate. researchgate.net However, some studies suggest that while electron-withdrawing groups can lead to higher yields, they may also require longer reaction times for completion compared to electron-donating groups. researchgate.net

Maximizing the yield of this compound while minimizing the formation of side products is a primary goal in its synthesis. Several strategies are employed to achieve this.

Catalyst Selection: The choice of catalyst is crucial. Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used in solution-phase synthesis. ekb.eg Solid-state reactions have successfully utilized solid NaOH or KOH, which can simplify the work-up process and reduce waste. niscpr.res.inresearchgate.net The use of heterogeneous catalysts is also an area of interest for easier separation and potential recycling.

Reaction Conditions: Temperature and reaction time are critical parameters. While some reactions are carried out at room temperature, others may require heating or cooling to optimize the yield and minimize side reactions. mdpi.comgoogle.com For instance, maintaining a low temperature during the initial addition of the base can help control the exothermic reaction and prevent the formation of undesired by-products. google.com The use of ultrasound has been demonstrated to significantly reduce reaction times, from hours to minutes in some cases, while improving yields. frontiersin.orgresearchgate.netresearchgate.net

Stoichiometry of Reactants: The molar ratio of the reactants (benzaldehyde and nitroacetone) can be adjusted to maximize the yield. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of by-products if not carefully controlled.

Minimization of Side Products: The primary side reactions in the Claisen-Schmidt condensation include self-condensation of the ketone and Cannizzaro reactions of the aldehyde. The formation of di-addition products can also occur. Careful control of reaction conditions, such as temperature and the rate of addition of the catalyst, can help to minimize these unwanted reactions. google.com Purification techniques, such as recrystallization, are often necessary to obtain the pure desired product. mdpi.com

The tables below present a summary of how different synthetic conditions can affect the yield of nitro-substituted chalcones, providing insights into the potential optimization of the synthesis of this compound.

Table 1: Effect of Catalyst and Reaction Conditions on Nitrochalcone Yield

CatalystSolventReaction TimeTemperatureYield (%)Reference
NaOHEthanol3 hRoom Temp.42-90 mdpi.com
NaOH (solid)Solvent-free (grinding)5.5 minRoom Temp.~90 niscpr.res.in
NaOHWater (ultrasound)4 min35 °C76.56 researchgate.net
KOHEthanolNot specifiedNot specified~85 researchgate.net

Table 2: Influence of Substituents on Chalcone Yield

Acetophenone SubstituentBenzaldehyde SubstituentYield (%)Reference
UnsubstitutedUnsubstituted43 researchgate.net
4-Nitro4-HydroxyHigh researchgate.net
4-AminoUnsubstitutedHigh researchgate.net
4-MethoxyUnsubstituted65 researchgate.net

Reactivity and Mechanistic Investigations of 1 Nitro 4 Phenylbut 3 En 2 One

Nucleophilic Addition Reactions to the α,β-Unsaturated Ketone Moiety

The conjugated system of 1-Nitro-4-phenylbut-3-en-2-one is highly susceptible to nucleophilic attack. The electron-withdrawing nature of both the carbonyl and the nitro group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and a prime target for nucleophiles.

Michael Addition Pathways and Stereochemical Control

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of this compound, a wide range of nucleophiles can add to the β-carbon. The development of asymmetric organocatalysis has provided powerful tools for controlling the stereochemical outcome of these additions. Chiral primary and secondary amines, often used in combination with co-catalysts like carboxylic acids, can activate aldehydes and ketones to participate in stereoselective Michael additions to nitroalkenes. mdpi.com For instance, chiral bifunctional organocatalysts, such as those derived from (R,R)-1,2-diphenylethylenediamine (DPEN), have been successfully employed in the asymmetric Michael addition of ketones to nitroalkenes, achieving high yields and enantioselectivities. researchgate.net The mechanism often involves the formation of an enamine intermediate from the ketone and the chiral amine catalyst, which then attacks the nitroalkene. mdpi.com The stereochemistry of the final product is directed by the chiral environment provided by the catalyst.

The use of thiourea-based bifunctional catalysts is another effective strategy. These catalysts can activate the nitroalkene through hydrogen bonding with the nitro group, while a basic moiety on the catalyst deprotonates the nucleophile. mdpi.comrsc.org This dual activation mode allows for highly efficient and stereoselective reactions. For example, the Michael addition of diphenyl phosphite (B83602) to nitroalkenes has been achieved with high enantioselectivity using a bifunctional thiourea (B124793) catalyst. rsc.org

Table 1: Examples of Organocatalyzed Asymmetric Michael Additions to Nitroalkenes
NucleophileCatalyst TypeProduct TypeEnantiomeric Excess (ee)Reference
AldehydesChiral primary amine-thioureaγ-Nitroaldehydes97-99% mdpi.com
KetonesChiral diamine-thioureaγ-NitroketonesUp to 98% researchgate.net
Diphenyl phosphiteBifunctional thioureaβ-NitrophosphonatesHigh rsc.org
NitroalkanesBifunctional DMAP-thioureaDinitroalkanes91-95% nih.gov

Thia-Michael Additions

The addition of sulfur-based nucleophiles, known as the thia-Michael addition, is another important transformation for α,β-unsaturated systems like this compound. Thiols are excellent nucleophiles for this reaction, and their addition to α,β-unsaturated ketones and amides has been well-documented. acs.orgresearchgate.net The reaction can often be catalyzed by bases. For example, triethylamine (B128534) has been used to mediate the thia-Michael addition of heteroaromatic thiols to 2-aryl-3-nitro-2H-chromenes. rsc.org

Asymmetric versions of the thia-Michael addition have also been developed, employing chiral catalysts to control the stereochemistry of the newly formed stereocenter. acs.org For instance, iron(II)-catalyzed asymmetric thia-Michael additions to α,β-unsaturated oxazolidin-2-ones have been reported to proceed with high yields and enantioselectivities. acs.org While not specifically demonstrated on this compound, these methods are highly applicable.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amine. It can also be a target for elimination or substitution reactions under specific conditions.

Reductions to Amines and Other Nitrogen-Containing Functional Groups

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to primary amines. A variety of reducing agents can be employed, and the choice of reagent is crucial to ensure chemoselectivity, particularly in a molecule like this compound which also contains a ketone and a carbon-carbon double bond.

For the selective reduction of a nitro group in the presence of a ketone, several methods are available. Catalytic hydrogenation using a platinum oxide (PtO₂) catalyst or iron in the presence of hydrochloric acid (Fe/HCl) are classic methods. researchgate.net Modern methods often employ transfer hydrogenation, which can be more selective. For example, the Fe/CaCl₂ system is effective for the reduction of nitroarenes in the presence of various functional groups, including ketones. organic-chemistry.org Another approach involves the use of sodium sulfide (B99878) (Na₂S), which is known to selectively reduce nitro groups. researchgate.net

The reduction of both the nitro group and the double bond in α,β-unsaturated nitro compounds can be achieved simultaneously using catalytic hydrogenation over palladium on carbon (Pd/C). wikipedia.org Alternatively, lithium aluminium hydride (LiAlH₄) can also reduce both functionalities, although it may lead to the formation of hydroxylamines and oximes as byproducts. wikipedia.org The reduction of the nitro group can also lead to other nitrogen-containing functional groups. For instance, using tin(II) chloride or chromium(II) chloride can yield oximes. wikipedia.org

Table 2: Reagents for the Reduction of Nitro Groups
ReagentProductSelectivity NotesReference
Fe/HCl or H₂/PtO₂Primary AmineSelective for nitro group over ketone. researchgate.net
Pd/C, H₂Saturated Primary AmineReduces both nitro group and C=C double bond. wikipedia.org
LiAlH₄Saturated Primary AmineReduces both nitro group and C=C double bond; may form byproducts. wikipedia.org
SnCl₂ or CrCl₂OximeReduces nitro group to an oxime. wikipedia.org
Fe/CaCl₂Primary AmineSelective for nitro group over other functional groups. organic-chemistry.org

Denitration Pathways and By-product Formation

Under certain conditions, the nitro group can be completely removed from the molecule in a process called denitration. Reductive denitration can be achieved using tributyltin hydride (Bu₃SnH) in a radical reaction. rsc.org Another pathway for denitration is the Nef reaction, where a primary or secondary nitroalkane is converted into a carbonyl compound. organic-chemistry.org This reaction typically proceeds by forming a nitronate salt with a base, followed by treatment with strong aqueous acid. organic-chemistry.org

Denitration can also occur as a side reaction in other transformations. For example, photochemical irradiation of nitro compounds can lead to their reduction or, in some cases, the cleavage of the carbon-nitrogen bond. rsc.orgnih.gov In the context of cross-coupling reactions, the nitro group can act as a leaving group. For instance, nitrostyrenes can undergo denitrative cross-coupling reactions with various partners. mdpi.com

Cycloaddition Reactions and Pericyclic Processes

The electron-deficient double bond of this compound makes it an excellent dienophile in Diels-Alder reactions. The nitro group acts as a powerful electron-withdrawing group, activating the alkene for [4+2] cycloadditions with electron-rich dienes. rsc.org The nitro group can also participate directly in cycloadditions. For example, nitroalkenes can act as heterodienes in [4+2] cycloadditions with alkenes, leading to the formation of cyclic nitronates. acs.org

Furthermore, nitroalkenes are known to participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones. bohrium.comrsc.orgpk.edu.pl These reactions are often highly regioselective and can be stereoselective, providing access to complex heterocyclic structures. bohrium.comrsc.orgpk.edu.pl Theoretical studies have been employed to understand the reactivity and selectivity of these cycloadditions. bohrium.comrsc.orgpk.edu.pl The intramolecular version of the nitroalkene Diels-Alder reaction has also been studied and can be catalyzed by Brønsted acids to achieve high endo selectivity. thieme-connect.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is significantly deactivated towards electrophilic aromatic substitution. This deactivation arises from the potent electron-withdrawing nature of the α,β-unsaturated nitroketone substituent. The conjugated system effectively pulls electron density away from the aromatic ring, rendering it less nucleophilic and thus less susceptible to attack by electrophiles. makingmolecules.com Consequently, more forceful reaction conditions, such as stronger electrophiles or higher temperatures, are typically required to induce substitution compared to benzene. makingmolecules.com

The substitution pattern on the phenyl ring is governed by the directing influence of the existing substituent. As an electron-withdrawing group, the side chain directs incoming electrophiles to the meta position. masterorganicchemistry.comyoutube.com This directive effect can be understood by examining the resonance structures of the carbocation intermediate (the sigma complex) formed during the substitution process. When the electrophile attacks the ortho or para positions, one of the resulting resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing substituent, which is a highly energetically unfavorable arrangement. libretexts.org In contrast, attack at the meta position ensures that the positive charge is never located adjacent to the deactivating group, resulting in a more stable intermediate and favoring the formation of the meta-substituted product. libretexts.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophile (E⁺)ReagentsMajor Product
NO₂⁺Conc. HNO₃, Conc. H₂SO₄1-Nitro-4-(3-nitrophenyl)but-3-en-2-one
Br⁺Br₂, FeBr₃1-Nitro-4-(3-bromophenyl)but-3-en-2-one
SO₃Fuming H₂SO₄4-(3-Sulfophenyl)but-3-en-2-one-1-nitro

This table illustrates the expected major products based on the meta-directing effect of the substituent.

Detailed Mechanistic Elucidation through Kinetic Isotope Effects and Intermediate Trapping

The mechanisms of reactions involving this compound have been probed using advanced techniques such as kinetic isotope effect (KIE) studies and the trapping of reactive intermediates. A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This phenomenon is a powerful tool for determining reaction mechanisms. youtube.com

For instance, in the context of a reaction where a C-H bond is broken in the rate-determining step, substituting the hydrogen (H) with its heavier isotope, deuterium (B1214612) (D), will typically lead to a slower reaction rate. This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond. libretexts.org The ratio of the rate constants (kH/kD) is known as the primary kinetic isotope effect.

In the case of reactions at the α,β-unsaturated system of this compound, such as a Michael addition, KIE studies can help to elucidate the transition state structure. For example, if a nucleophile adds to the β-carbon in the rate-determining step, a secondary KIE might be observed by isotopically labeling the hydrogens at the α or β positions. Secondary KIEs occur when the isotopically substituted bond is not broken in the reaction but is located near the reaction center. libretexts.org

Table 2: Hypothetical Kinetic Isotope Effects for a Michael Addition to this compound

Isotopic SubstitutionObserved kH/kDMechanistic Implication
α-deuteration> 1 (Normal SKIE)Change in hybridization at the α-carbon from sp² to sp³ in the transition state.
β-deuteration> 1 (Normal SKIE)Indicates significant bond formation at the β-carbon in the transition state, leading to steric crowding.

This table presents hypothetical data to illustrate how secondary kinetic isotope effects (SKIEs) can provide insight into the transition state of a Michael addition.

Intermediate trapping experiments offer another powerful method for elucidating reaction mechanisms by providing direct evidence for the existence of transient species. In the context of the Michael addition to this compound, the initially formed enolate intermediate is typically short-lived. masterorganicchemistry.com However, by introducing a suitable electrophilic "trapping" agent into the reaction mixture, this intermediate can be captured before it protonates.

For example, after the nucleophilic attack on the β-carbon, the resulting enolate can be trapped by a silylating agent like chlorotrimethylsilane. The isolation and characterization of the resulting silyl (B83357) enol ether would provide concrete proof of the enolate's formation and its structure. This technique allows for a more complete understanding of the reaction pathway.

Advanced Spectroscopic and Diffraction Analysis for Structural Elucidation of 1 Nitro 4 Phenylbut 3 En 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1-Nitro-4-phenylbut-3-en-2-one in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, offering insights into the connectivity and spatial relationships of atoms within the molecule.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are indispensable for deciphering the complex spin systems and establishing the carbon framework of this compound.

Correlation SpectroscopY (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the vinyl protons and any adjacent protons, as well as correlations among the protons of the phenyl group. This helps to confirm the connectivity of the butenone chain and the substitution pattern on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹JCH). youtube.com This technique is crucial for assigning the carbon signals based on their attached protons. For instance, the signal for the carbonyl carbon would not appear in an HSQC spectrum as it bears no directly attached protons, while the signals for the CH and CH₂ groups would show clear correlations.

Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule, such as the E or Z configuration of the double bond. Protons that are close in space, but not necessarily scalar-coupled, will show cross-peaks in a NOESY spectrum.

A related compound, (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one, was characterized using ¹H and ¹³C NMR. The ¹H NMR spectrum in CDCl₃ showed a singlet for the methyl protons at δ 2.54 ppm and a singlet for the methylene (B1212753) protons at δ 4.93 ppm. The aromatic and vinyl protons appeared as a multiplet between δ 6.99 and 8.21 ppm, with a distinct singlet at 7.92 ppm. The ¹³C NMR spectrum displayed signals for the methyl carbon at δ 26.0, the methylene carbon at δ 62.3, and the carbonyl carbon at δ 198.2. The aromatic and vinyl carbons resonated in the region of δ 114.9 to 163.5 ppm. nih.gov

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a standard of the identical compound. researchgate.net By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the this compound sample can be accurately determined. Furthermore, qNMR can be employed to monitor the progress of the reaction that synthesizes this compound. By taking aliquots from the reaction mixture at different time intervals and acquiring ¹H NMR spectra, the relative concentrations of reactants, intermediates, and the final product can be quantified, providing valuable kinetic data for reaction optimization. researchgate.net

Single Crystal X-Ray Diffraction for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. creative-biostructure.com This method provides precise data on bond lengths, bond angles, and torsion angles, which are essential for confirming the absolute configuration and analyzing the conformational preferences of this compound. creative-biostructure.comyoutube.com

For a related molecule, (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with space group P2₁/c. nih.gov The conformation about the C=C double bond was determined to be E. The ketone group was found to be nearly coplanar with the double bond, while the phenyl group was twisted. The terminal aromatic rings were observed to be almost perpendicular to each other, resulting in a U-shaped molecular conformation. nih.gov The crystal packing was stabilized by C-H···O hydrogen bonds and π-π stacking interactions. nih.gov

Similarly, analysis of (3E)-3-(2,4-dinitrophenoxymethyl)-4-phenylbut-3-en-2-one showed an E conformation about the C=C double bond, with the ketone moiety being almost coplanar with it. researchgate.net The two aromatic rings were nearly perpendicular to each other. researchgate.net The crystal packing was influenced by C-H···O interactions and nitro-nitro interactions. researchgate.net

Such detailed structural information obtained from X-ray diffraction is crucial for understanding the intermolecular interactions that govern the crystal packing and, consequently, the macroscopic properties of the solid material. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a vital tool for determining the elemental composition and elucidating the fragmentation pathways of this compound. HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For nitroaromatic compounds, characteristic fragmentation pathways often involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂). strath.ac.uk The fragmentation of the butenone chain would also produce distinct ions. For instance, in the mass spectrum of nitrobenzene, a prominent peak corresponding to the loss of the NO₂ group is observed. strath.ac.uk The analysis of these fragment ions helps to piece together the structure of the parent molecule.

The molecular ion peak in the HRMS spectrum of this compound would confirm its molecular weight. The exact mass measurement would allow for the calculation of its elemental formula, distinguishing it from other isomers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, is employed for the identification of functional groups and the study of molecular vibrations in this compound.

FT-IR Spectroscopy is particularly sensitive to polar functional groups. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (NO₂), the carbonyl group (C=O), the carbon-carbon double bond (C=C), and the aromatic ring. The nitro group typically exhibits strong asymmetric and symmetric stretching vibrations. researchgate.net The carbonyl stretching vibration of the ketone will also be a prominent feature.

Raman Spectroscopy , being more sensitive to non-polar bonds, provides complementary information. The C=C stretching vibration of the butenone backbone and the breathing modes of the phenyl ring are often strong in the Raman spectrum. researchgate.net

For a similar compound, 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one, FT-IR and FT-Raman spectra were used to identify its characteristic vibrational modes. researchgate.net In the case of 4-phenyl-3-buten-2-one, Raman and IR spectroscopy were used to study its behavior in different environments, with DFT calculations supporting the assignment of vibrational bands. researchgate.net

Functional Group Expected FT-IR Wavenumber (cm⁻¹) ** Expected Raman Wavenumber (cm⁻¹) **
Nitro (NO₂) asymmetric stretch~1550-1500
Nitro (NO₂) symmetric stretch~1360-1330
Carbonyl (C=O) stretch~1685-1665
Alkene (C=C) stretch~1650-1600Strong
Aromatic C=C stretch~1600, ~1475
Aromatic C-H stretch>3000

This table presents expected wavenumber ranges for the key functional groups in this compound.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides insights into the conjugated system and electronic transitions within the this compound molecule. The presence of the phenyl ring, the carbon-carbon double bond, the carbonyl group, and the nitro group creates an extended π-system.

The UV-Vis spectrum is expected to display absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. The position and intensity of these absorption maxima are sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups.

For example, the UV-Vis spectrum of 1-phenyl-2-nitropropene (B101151) was analyzed to understand its electronic characteristics. researchgate.net The study of related aromatic carbonyl compounds also provides a basis for interpreting the electronic spectra. science-softcon.de

Transition Expected Wavelength Range (nm) Characteristics
π → π250-350High intensity (large ε)
n → π>350Low intensity (small ε)

This table outlines the expected electronic transitions for this compound.

Computational and Theoretical Chemistry Studies of 1 Nitro 4 Phenylbut 3 En 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying the electronic structure of molecules. researchgate.netrsc.org For a molecule like 1-Nitro-4-phenylbut-3-en-2-one, a DFT approach would be employed to determine its ground-state electronic energy, electron density distribution, and the nature of its molecular orbitals.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.comutexas.edu These frontier molecular orbitals are critical in determining a molecule's chemical reactivity and electronic properties. ossila.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyExpected ValueSignificance
HOMO Energy(Value in eV)Indicates electron-donating ability
LUMO Energy(Value in eV)Indicates electron-accepting ability
HOMO-LUMO Gap(Value in eV)Relates to chemical reactivity and stability
Dipole Moment(Value in Debye)Indicates overall polarity of the molecule

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Reactivity Descriptors (Fukui Functions, Electrostatic Potentials)

Beyond the frontier orbitals, DFT provides a framework for calculating various reactivity descriptors that offer a more nuanced understanding of a molecule's reactive sites.

Fukui Functions are powerful tools for identifying which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. mdpi.comresearchgate.net These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. mdpi.com For this compound, calculating the Fukui functions would pinpoint the specific atoms that are most likely to engage in different types of chemical reactions. It is worth noting that nitro groups can sometimes exhibit negative Fukui function values, a phenomenon that provides deeper insight into their electronic behavior. mdpi.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.net The MEP plots the electrostatic potential onto the molecule's electron density surface, with different colors indicating regions of positive and negative potential. Typically, red-colored regions represent areas of high electron density and negative potential, which are susceptible to electrophilic attack, while blue-colored regions indicate electron-deficient areas with positive potential, prone to nucleophilic attack. researchgate.netnih.gov For this compound, an MEP map would highlight the electrophilic and nucleophilic sites, offering a clear picture of its reactivity landscape.

Table 2: Predicted Reactive Sites in this compound Based on Reactivity Descriptors

Atomic SitePredicted ReactivityRationale
Oxygen atoms of the nitro groupNucleophilicHigh electron density, negative electrostatic potential
Carbonyl carbonElectrophilicElectron-withdrawing effect of the oxygen atom
Beta-carbon of the enoneElectrophilicConjugation with the carbonyl group
Phenyl ringSusceptible to electrophilic aromatic substitutionElectron-rich aromatic system

Note: These predictions are based on general chemical principles and would be confirmed and quantified by specific calculations.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, which means it can exist in various conformations. A conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface of the molecule. This process identifies the most stable conformations (energy minima) and the energy barriers between them (transition states).

Theoretical Prediction and Modeling of Reaction Mechanisms

Computational chemistry provides invaluable tools for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms.

Solvent Effects in Computational Models

Chemical reactions are often carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for solvent effects in two primary ways: implicitly and explicitly. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to capture the bulk effects of the solvent. rsc.org Explicit solvent models involve including a number of individual solvent molecules in the calculation, which allows for the study of specific solute-solvent interactions, such as hydrogen bonding. rsc.org For reactions of this compound, modeling with different solvents would provide insight into how the reaction pathway and energetics are influenced by the surrounding medium.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Currently, there are no published studies that provide computationally predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound.

Theoretical chemistry approaches, such as Density Functional Theory (DFT) and ab initio methods, are standard tools for predicting these spectroscopic properties. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C), while calculations of vibrational frequencies are used to predict IR spectra. Time-dependent DFT (TD-DFT) is the standard for simulating UV-Vis electronic transitions. However, the application of these methods to this compound has not been documented in peer-reviewed literature.

Without such studies, data tables of predicted chemical shifts, vibrational modes, and electronic absorption maxima for this specific compound cannot be compiled.

Molecular Dynamics Simulations for Dynamic Behavior

Similarly, the scientific literature lacks reports on molecular dynamics (MD) simulations performed on this compound. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility, solvent interactions, and structural stability.

The lack of computational studies on this compound highlights an opportunity for new research to explore its structural, spectroscopic, and dynamic properties, which could contribute to a deeper understanding of this class of compounds.

Applications of 1 Nitro 4 Phenylbut 3 En 2 One As a Synthetic Intermediate and in Materials Science

Precursor for Nitrogen-Containing Heterocyclic Compounds

The unique arrangement of functional groups in 1-nitro-4-phenylbut-3-en-2-one makes it an excellent starting material for synthesizing a variety of nitrogen-containing heterocyclic compounds. These compounds are significant scaffolds in medicinal chemistry and materials science. rsc.org The presence of the nitroalkene moiety, a powerful Michael acceptor, and the adjacent ketone group allows for a range of cyclization strategies.

One of the primary routes to heterocycles using this precursor involves tandem reactions. For instance, the Michael addition of a nucleophile to the β-position of the nitro group, followed by an intramolecular condensation or cycloaddition, can lead to the formation of five- or six-membered rings. sci-hub.se The nitro group itself can be transformed into other functionalities, such as an amino group, which can then participate in ring-closing reactions to form heterocycles like pyrroles or pyridines. sci-hub.se

The synthesis of highly substituted pyrroles, for example, can be achieved through reactions that utilize the carbon skeleton of this compound. While specific examples detailing the direct conversion of this exact compound are not extensively documented in readily available literature, the general reactivity of nitroalkenes is well-established for forming such heterocyclic systems. sci-hub.se The strategies often involve multi-component reactions where the nitroalkene acts as a linchpin, bringing together other reactants to construct the final heterocyclic ring. nih.gov

Building Block in the Synthesis of Complex Organic Molecules and Scaffolds

Beyond simple heterocycles, this compound serves as a foundational building block for more intricate molecular architectures. Its utility stems from the activating effects of the nitro group, which facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. sci-hub.se

The compound is an effective Michael acceptor, readily reacting with a wide array of nucleophiles. This reaction is a cornerstone of its application, allowing for the introduction of diverse substituents and the extension of the carbon chain. The resulting adducts can then undergo further transformations. For example, the nitro group can be reduced to an amine or converted into a carbonyl group via the Nef reaction, opening up pathways to amino acids, complex ketones, and other valuable synthetic intermediates.

The table below summarizes the key reactive sites of this compound and the types of reactions they typically undergo, making the compound a versatile scaffold.

Reactive SiteType of ReactionPotential Products/Intermediates
α,β-Unsaturated System Michael AdditionFunctionalized ketones, precursors to cyclic compounds
Nitro Group (NO₂) ReductionAmines, amides
Nef ReactionKetones, aldehydes
DenitrationAlkenes
Ketone Carbonyl (C=O) ReductionSecondary alcohols
Wittig ReactionSubstituted alkenes
CondensationImines, enamines

These transformations highlight the compound's role as a versatile node in synthetic pathways, enabling the assembly of complex target molecules from simpler starting materials.

Role in Catalyst Design and Ligand Synthesis

While direct applications of this compound in catalyst or ligand synthesis are not prominently reported, its structural motifs are relevant to the field. The core structure can be modified to create ligands for metal-catalyzed reactions. For instance, the phenyl group could be functionalized with phosphine (B1218219) or amine moieties, which are known to coordinate with transition metals like gold, rhodium, or iridium. ipcm.fr

Furthermore, derivatives of this compound could potentially serve as precursors for N-heterocyclic carbene (NHC) ligands. By synthesizing an appropriate heterocyclic ring system from this compound, subsequent functionalization could yield an NHC precursor. NHCs are a crucial class of ligands in modern organometallic catalysis, valued for their strong σ-donating properties and their ability to form stable complexes with a wide range of metals. ipcm.fr The development of new catalytic systems often relies on the synthesis of novel ligands with unique steric and electronic properties, a role that derivatives of this compound could potentially fill. ipcm.fr

Potential in Organic Materials Science

The conjugated system within this compound, which includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group, suggests its potential as a precursor for organic materials with interesting electronic and optical properties. Chalcone (B49325) derivatives, which share a similar structural framework, are known to exhibit nonlinear optical (NLO) properties. researchgate.net The introduction of a strong electron-withdrawing nitro group, as in this compound, can enhance these properties. researchgate.net Such molecules could be incorporated into polymers or used as standalone dyes and pigments.

The potential applications in materials science are summarized below:

Application AreaRationale
Nonlinear Optical (NLO) Materials The conjugated π-system with electron-donating (phenyl) and electron-withdrawing (nitro, carbonyl) groups can lead to significant second-order NLO responses. researchgate.net
Precursors for Polymers The double bond can potentially undergo polymerization reactions, leading to polymers with the chromophore in the side chain.
Dyes and Pigments The extended conjugation often results in absorption in the UV-visible region, making the compound and its derivatives colored and suitable for use as dyes.

Research into chalcone derivatives has shown that modifying substituents on the phenyl rings can tune the material's optical properties. researchgate.net This suggests that this compound could be a valuable platform for developing new organic materials.

Applications in Chemo- and Biosensor Development (Non-Biological Detection Mechanisms)

The electrophilic nature of the α,β-unsaturated ketone system in this compound makes it a candidate for use in chemosensor design. Specifically, it can act as a Michael acceptor for certain nucleophilic analytes. This reactivity can be harnessed to create sensors that operate via a change in their optical properties, such as fluorescence or color, upon reaction with a target molecule.

For example, a sensor molecule could be designed where this compound is linked to a fluorophore. In its initial state, the fluorophore's emission might be quenched. When a target nucleophile (e.g., a thiol-containing compound) reacts with the Michael acceptor, the resulting disruption of the conjugated system could restore fluorescence, providing a clear signal for the presence of the analyte. This mechanism forms the basis for many chemosensors for species like cyanide or biothiols. While specific sensors based on this exact compound are not widely reported, the underlying chemical principle is a well-established strategy in sensor development.

Conclusion and Future Research Directions for 1 Nitro 4 Phenylbut 3 En 2 One

Summary of Key Synthetic, Mechanistic, and Analytical Discoveries

While dedicated studies on 1-Nitro-4-phenylbut-3-en-2-one are not abundant in current literature, its synthesis can be envisioned through established methodologies for α-nitro ketones and α,β-unsaturated systems. A plausible and efficient route involves the C-acylation of a suitable nitroalkane precursor. organic-chemistry.org Alternatively, the direct nitration of 4-phenylbut-3-en-2-one at the α-position presents a potential, albeit challenging, synthetic pathway. The structural characterization of this compound would rely on a combination of spectroscopic techniques.

Analytical Technique Expected Observations for this compound
¹H NMR Signals corresponding to the vinyl protons, phenyl protons, and the unique proton at the α-carbon bearing the nitro group.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the double bond, the phenyl ring carbons, and the carbon bearing the nitro group.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O (ketone), C=C (alkene), and NO₂ (nitro) functional groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of nitro compounds, such as the loss of NO₂ or NO. nih.govresearchgate.netcdnsciencepub.comacs.org

The mechanistic understanding of this compound's reactivity is largely inferred from the behavior of related nitroalkenes and vinyl ketones. fiveable.mewikipedia.org The presence of both an electrophilic β-carbon in the α,β-unsaturated ketone system and an electron-withdrawing nitro group at the α-position suggests a rich and complex reactivity profile.

Identification of Unexplored Reactivity Pathways and Transformations

The dual functionality of this compound opens up a plethora of unexplored reactivity pathways. The electron-withdrawing nature of the α-nitro group significantly influences the electrophilicity of the β-carbon, potentially modulating its reactivity in Michael additions compared to its non-nitrated counterpart. nih.govmsu.eduethz.chacs.orgrsc.org

Key unexplored areas include:

Competitive Nucleophilic Attack: A systematic investigation into the regioselectivity of nucleophilic additions is warranted. While Michael additions at the β-position are expected, the possibility of direct attack at the carbonyl carbon or even displacement of the nitro group under certain conditions remains to be explored.

Pericyclic Reactions: The dienophilic nature of the activated double bond suggests its potential participation in Diels-Alder reactions. nih.govrsc.orgthieme-connect.comacs.orgresearchgate.netacs.org The stereochemical outcomes of such cycloadditions with various dienes are a significant area for future study. Furthermore, the nitro group itself can act as a 1,3-dipole precursor, opening avenues for intramolecular and intermolecular 1,3-dipolar cycloadditions to form novel heterocyclic frameworks. rsc.orgchesci.comresearchgate.netchem-station.comfrontiersin.org

Radical Reactions: The nitro group can participate in radical reactions, and the exploration of radical additions to the double bond could lead to new synthetic transformations.

Opportunities for Novel Synthetic Methodologies

The unique structural and electronic properties of this compound position it as a versatile building block for the development of novel synthetic methodologies. Its potential to serve as a precursor to a variety of functionalized molecules is a promising area of research.

Future methodological developments could focus on:

Domino and Tandem Reactions: The multiple reactive sites on the molecule are conducive to designing domino or tandem reaction sequences, allowing for the rapid construction of complex molecular architectures from simple precursors. For instance, a Michael addition followed by an intramolecular cyclization could provide access to highly substituted carbocyclic or heterocyclic systems.

Asymmetric Catalysis: The development of enantioselective transformations using this compound as a substrate is a significant opportunity. Chiral catalysts could be employed to control the stereochemistry of nucleophilic additions, cycloadditions, or reductions, leading to the synthesis of enantioenriched products.

Conversion of the Nitro Group: The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, oximes, and carbonyls. wikipedia.org Methodologies that leverage the reactivity of the α,β-unsaturated system in concert with subsequent transformations of the nitro group would be highly valuable.

Prospects for Development in Advanced Materials and Chemical Technologies

While the direct applications of this compound are yet to be explored, its derivatives hold potential for use in advanced materials and chemical technologies. The inherent reactivity of the molecule makes it an attractive scaffold for the synthesis of functional materials.

Potential areas of application include:

Polymer Chemistry: The vinyl group in this compound could potentially undergo polymerization or copolymerization to create polymers with novel properties imparted by the pendant nitro and phenylacetyl groups. wikipedia.org These functionalities could be further modified to tune the material's characteristics.

Pharmaceutical and Agrochemical Synthesis: Nitro compounds are important intermediates in the synthesis of many biologically active molecules. youtube.comcollegedunia.combritannica.comfrontiersin.org The structural framework of this compound could serve as a starting point for the development of new pharmaceutical and agrochemical agents.

Functional Dyes and Pigments: The conjugated π-system of the molecule, which can be extended through reactions at the carbonyl or nitro group, suggests potential for the development of novel dyes and pigments with interesting photophysical properties.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-Nitro-4-phenylbut-3-en-2-one, and how can reaction conditions be optimized?

The synthesis of nitro-substituted enones like this compound often involves condensation reactions or catalytic methods. A methodology analogous to β-enaminone synthesis (e.g., using Lewis acid catalysts) can be adapted by substituting nitro-containing precursors. For example, β-diketone derivatives react with nitriles under Lewis acid catalysis to form conjugated enones, with yields dependent on temperature (80–100°C) and catalyst loading (5–10 mol%) . Optimization should include monitoring reaction progression via TLC or HPLC and adjusting solvent polarity (e.g., toluene or DCM) to enhance nitro group stability.

How should researchers characterize the structural and electronic properties of this compound?

Methodological Steps:

  • NMR Spectroscopy : Use ¹H NMR (400 MHz, CDCl₃) to identify olefinic protons (δ ~5.2–5.5 ppm) and nitro group effects on aromatic protons (split patterns at δ ~7.2–8.0 ppm). Compare shifts to similar compounds like 4-amino-4-phenylbut-3-en-2-one .
  • HRMS : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₀H₉NO₃: 192.0655) and isotopic patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs for data refinement. SHELXL is particularly effective for small-molecule resolution, and WinGX provides a user-friendly interface for data processing .

What safety protocols are critical when handling this compound in laboratory settings?

While specific toxicity data for this compound may be limited, analogs like 4-(4-Nitrophenyl)but-3-en-2-one are classified under Acute Toxicity Category 4 (oral). Key precautions include:

  • Use of PPE (gloves, lab coat, goggles).
  • Conduct reactions in a fume hood to avoid inhalation.
  • Store in airtight containers away from reducing agents to prevent decomposition .

Advanced Research Questions

How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?

Analytical Framework:

  • Empirical Validation : Replicate experiments under controlled conditions (e.g., solvent, temperature) to isolate variables.
  • Data Triangulation : Cross-reference DFT calculations (e.g., HOMO-LUMO gaps) with experimental kinetic studies (e.g., reaction rates with nucleophiles).
  • Error Analysis : Assess potential artifacts in computational models (e.g., basis set limitations) or instrumental calibration drift in HPLC/GC-MS data. This approach aligns with reliability-checking frameworks for empirical contradictions .

What strategies improve the accuracy of X-ray crystallographic data for nitro-substituted enones?

Experimental Design:

  • Crystal Growth : Use slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate) to obtain high-quality single crystals.
  • Data Collection : Optimize X-ray wavelength (Mo-Kα or Cu-Kα) to minimize absorption effects from the nitro group.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and validate using R-factor convergence (<5%). WinGX’s ORTEP interface aids in visualizing thermal ellipsoids and detecting disorder .

How can researchers investigate the electronic effects of the nitro group on the reactivity of this compound?

Methodology:

  • Spectroscopic Probes : UV-Vis spectroscopy to study charge-transfer transitions (λmax shifts in polar vs. non-polar solvents).
  • Electrochemical Analysis : Cyclic voltammetry to measure reduction potentials (e.g., nitro group’s electron-withdrawing effect).
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to elucidate mechanistic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.